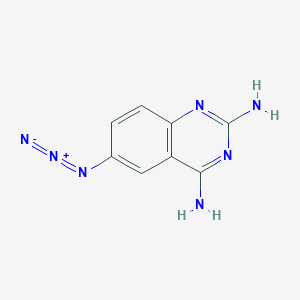

2,4-Diamino-6-azidoquinazoline

Description

Structure

3D Structure

Properties

CAS No. |

113494-57-8 |

|---|---|

Molecular Formula |

C8H7N7 |

Molecular Weight |

201.19 g/mol |

IUPAC Name |

6-azidoquinazoline-2,4-diamine |

InChI |

InChI=1S/C8H7N7/c9-7-5-3-4(14-15-11)1-2-6(5)12-8(10)13-7/h1-3H,(H4,9,10,12,13) |

InChI Key |

DGWQDPLZGIMZQD-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1N=[N+]=[N-])C(=NC(=N2)N)N |

Canonical SMILES |

C1=CC2=C(C=C1N=[N+]=[N-])C(=NC(=N2)N)N |

Other CAS No. |

113494-57-8 |

Synonyms |

2,4-AZQ 2,4-diamino-6-azidoquinazoline |

Origin of Product |

United States |

Molecular Structure and Conformational Analysis

Crystallographic Investigations of 2,4-Diamino-6-azidoquinazoline Hydrochloride

Crystallographic studies of the hydrochloride salt of this compound have been instrumental in elucidating its solid-state structure. These investigations provide precise measurements of bond lengths, bond angles, and intermolecular interactions.

Analysis of Crystal System and Space Group

Detailed crystallographic data, including the crystal system and space group for this compound hydrochloride, are not publicly available in the searched literature. This information is fundamental to defining the symmetry and repeating unit of the crystal lattice.

Identification of Protonation Sites and Hydrogen Bonding Networks

In the hydrochloride salt, a proton (H+) is associated with the this compound molecule. Studies on similar 2,4-diaminopyrimidine (B92962) and quinazoline (B50416) derivatives indicate that protonation typically occurs on one of the nitrogen atoms of the pyrimidine (B1678525) ring, which increases its basicity. The precise location of protonation in this compound hydrochloride would be confirmed by crystallographic analysis.

Hydrogen bonding is a critical feature in the crystal structure of such compounds, influencing their packing and stability. In the solid state, the amino groups and the protonated ring nitrogen are expected to act as hydrogen bond donors, while the nitrogen atoms of the quinazoline ring and the azido (B1232118) group can act as acceptors. These interactions would create a complex three-dimensional network. Studies on related compounds have shown that intermolecular hydrogen bonds are prevalent and play a crucial role in the crystal packing. nih.gov

Computational Approaches to Molecular Conformation

To complement experimental data, computational methods are employed to explore the conformational landscape and electronic properties of this compound.

Ab Initio Molecular Orbital Calculations for Conformational Energy Minimization

Ab initio molecular orbital calculations are powerful tools for determining the most stable conformations of a molecule by calculating its potential energy surface. For this compound, these calculations would involve optimizing the geometry to find the lowest energy arrangement of atoms. Such studies on similar molecules help in understanding the preferred spatial arrangement of the substituents and the flexibility of the molecule. However, specific results from ab initio calculations for the title compound are not detailed in the available literature.

Torsion Angle Analysis of the Azido Group

The rotation of the azido group around its bond to the quinazoline ring is a key conformational variable. The torsion angle, which describes this rotation, can be analyzed using computational methods. This analysis helps to identify the most stable rotational position of the azido group and the energy barriers to its rotation. The planarity of the system and potential steric hindrance from adjacent groups would be significant factors influencing this torsion angle. While the concept is critical for a full conformational understanding, specific torsional analysis data for this compound is not present in the searched scientific literature.

Preclinical Pharmacological Investigations

Enzyme Inhibition Studies

Detailed research findings and specific inhibitory data for 2,4-Diamino-6-azidoquinazoline against Escherichia coli (E. coli) Dihydrofolate Reductase (DHFR) are not available in the provided sources. However, the broader class of 2,4-diaminoquinazolines has been extensively studied as DHFR inhibitors. sigmaaldrich.comnih.gov These compounds are recognized for their potential to inhibit bacterial DHFR variants, forming a basis for the development of novel antibacterial agents. sigmaaldrich.comnih.gov

Without specific data on the inhibitory activity of this compound, a direct comparison of its potency against its analogues is not possible. Research on other 5-substituted 2,4-diaminoquinazolines has shown that structural modifications can lead to significant variations in DHFR inhibition, though a simple structure-activity relationship is not always evident. sigmaaldrich.com For instance, studies on 5-(arylthio)-2,4-diaminoquinazolines as inhibitors of Candida albicans DHFR indicate that the conformation of the compound within the enzyme's active site is a key determinant of its inhibitory potency and selectivity. nih.gov

Resistance of the malaria parasite Plasmodium falciparum to antifolate drugs like pyrimethamine (B1678524) is primarily due to point mutations in the parasite's DHFR enzyme. nih.govacs.org A key mutation, Ser108Asn (S108N), reduces the binding affinity of pyrimethamine due to steric hindrance from the bulkier asparagine residue. nih.govacs.org This resistance is often compounded by other mutations at residues 51, 59, and 164. acs.org

To overcome this resistance, new 2,4-diaminopyrimidine (B92962) analogues have been developed. These compounds are designed to effectively inhibit both wild-type and mutant DHFR enzymes. nih.gov Research has shown that pyrimethamine analogues with unbranched, hydrophobic substituents at the 6-position, or those where the 5-p-Cl-phenyl group is modified, can exhibit high affinity for both wild-type and mutant DHFRs while maintaining low affinity for human DHFR. nih.govacs.org A novel 2,4-diaminopyrimidine, P218, was specifically designed with a flexible side-chain to circumvent resistance and has shown high activity against pyrimethamine-resistant P. falciparum isolates. nih.gov The activity of these inhibitors is often quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Compound | Target DHFR | Inhibition Potency (Ki or IC50) |

| Pyrimethamine | P. falciparum (Mutant) | Decreased susceptibility with increasing mutations nih.gov |

| Cycloguanil | P. falciparum (Mutant) | Decreased susceptibility with increasing mutations nih.gov |

| P218 | P. falciparum (Mutant) | Highly active against mutant parasites nih.gov |

| Analogues with m-substituents | P. falciparum (Mutant) | Favorable binding to mutant DHFRs acs.org |

GTP cyclohydrolase I (GTPCH) is the rate-limiting enzyme in the synthesis of tetrahydrobiopterin (B1682763) (BH4). The compound 2,4-diamino-6-hydroxypyrimidine (B22253) (DAHP), which is structurally related to diaminopyrimidines, is a prototypical inhibitor of this enzyme. nih.gov

The inhibitory mechanism of DAHP on GTPCH is twofold. At lower concentrations, DAHP mimics BH4 and activates an indirect inhibition mechanism that requires the presence of the GTPCH feedback regulatory protein (GFRP). nih.gov At higher concentrations, DAHP acts as a direct competitive inhibitor, competing with the enzyme's natural substrate, GTP. nih.gov This dual mechanism implies that the inhibitory potency of DAHP is dependent on the cellular expression of GFRP. nih.gov

Casein Kinase 1 Epsilon (CK1ε) is a serine/threonine kinase that plays a crucial role in oncogenic signaling pathways, making it a promising target for cancer therapy. mdpi.comnih.govimrpress.com The 2,4-diaminopyrimidine scaffold has been identified as a promising core structure for the design of potent and selective CK1ε inhibitors. mdpi.com

In silico screening of large compound databases has identified several 2,4-diaminopyrimidine-based molecules as potential CK1ε inhibitors. mdpi.comnih.gov Subsequent molecular dynamics simulations have shown that these compounds can form stable binding modes within the kinase's active site. mdpi.comnih.gov Treatment of cancer cells with the CK1ε inhibitor IC261 has been shown to induce selective growth inhibition. nih.gov The development of highly selective inhibitors is challenging due to the high degree of homology between CK1ε and its isoform CK1δ. imrpress.com However, several potent inhibitors have been identified. mdpi.com

| Inhibitor | Target(s) | IC50 |

| SR-4133 | CK1ε | 15 nM mdpi.com |

| Umbralisib | PI3Kδ and CK1ε | 37 nM mdpi.com |

| IC261 | CK1δ and CK1ε | Selectively inhibits CK1δ/ε over other isoforms nih.gov |

Dihydrofolate Reductase (DHFR) Inhibition

Matrix Metalloproteinase (MMP-2 and MMP-9) Inhibition by Quinazoline (B50416) Derivatives

Matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9, are zinc-dependent enzymes crucial for the degradation of the extracellular matrix (ECM). mdpi.com Their overactivity is implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis. mdpi.comnih.gov Consequently, the inhibition of these enzymes is a significant strategy in the development of cancer therapies. mdpi.commdpi.com

Quinazoline derivatives have been investigated as potential MMP inhibitors. For instance, a novel antimalarial scaffold based on a quinazolinone-2-carboxamide was initially developed from a selective MMP-13 inhibitor. acs.org While this particular series showed low inhibitory activity against MMP-1 and MMP-14, it highlights the adaptability of the quinazoline core for targeting MMPs. acs.org The development of specific inhibitors for MMP-2 and MMP-9 remains an active area of research, focusing on creating compounds that can selectively target these gelatinases to control pathological processes without disrupting their normal physiological functions. nih.govresearchgate.netresearchgate.net

Tankyrase Inhibition by Quinazolinones

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a modulatory role in the WNT/β-catenin signaling pathway, which is often implicated in malignancies like colorectal cancer. proquest.comnih.gov As such, tankyrase inhibition has emerged as a promising anti-cancer strategy. proquest.comnih.gov

Quinazolin-4-ones have been identified as a compelling scaffold for developing potent and selective tankyrase inhibitors. nih.govbiorxiv.org These inhibitors typically occupy the nicotinamide (B372718) binding site of the enzyme's catalytic domain. nih.gov Computational and structural studies have been employed to understand the binding mechanisms and improve inhibitory activity. For example, a bis-quinazolinone derivative was shown to have a high binding affinity for the TNK-1 active site, with the quinazolinone nucleus forming crucial hydrogen bonds and hydrophobic interactions with key amino acid residues. proquest.comnih.gov Research has also shown that modifications at the C-8 position of the quinazolinone scaffold can significantly improve potency and selectivity for tankyrases over other PARP enzymes. nih.govbiorxiv.org

Table 1: Tankyrase Inhibition by Selected Quinazolinone Derivatives

| Compound | Target | pIC50 | IC50 (sub-micromolar) | Notes |

|---|---|---|---|---|

| EXQ-1e | TNKS2 | 7.19 | Yes | Diol-based compound; also inhibited other PARPs. nih.gov |

| EXQ-2d | TNKS2 | 7.86 | Yes | Nitro-based compound; displayed high selectivity for tankyrases. nih.gov |

Antimicrobial Potential

The quinazoline scaffold is a cornerstone in the development of new antimicrobial agents, showing a wide spectrum of activity against various pathogenic microorganisms. rphsonline.comnih.govproquest.com This is particularly important given the rising challenge of antimicrobial resistance. nih.gov

Antibacterial Activities in vitro

Quinazoline derivatives have demonstrated significant efficacy against a range of bacteria, including multidrug-resistant strains.

Streptococcus pneumoniae : Certain quinazolin-4(3H)-one derivatives have been found to possess bacteriostatic effects against Streptococcus pneumoniae. Compounds featuring a naphthyl radical, which increases hydrophobicity and solubility in the bacterial cell membrane, have shown notable activity. eco-vector.com

Methicillin-resistant Staphylococcus aureus (MRSA) : Quinazolinones represent a novel class of non-β-lactam antibiotics active against MRSA. morressier.comacs.org Their mechanism often involves the allosteric inhibition of penicillin-binding protein 2a (PBP2a), a key enzyme responsible for MRSA's resistance to traditional β-lactam antibiotics. eco-vector.commorressier.com Some derivatives also inhibit other essential enzymes like PBP1. morressier.com N2,N4-disubstituted quinazoline-2,4-diamines have also been identified as potent dihydrofolate reductase inhibitors with strong antibacterial activity against MRSA. asm.org

Acinetobacter baumannii : This Gram-negative pathogen is a significant cause of hospital-acquired infections, often exhibiting multidrug resistance. nih.gov N2,N4-disubstituted quinazoline-2,4-diamines have shown potent antibacterial and antibiofilm activity against multidrug-resistant A. baumannii strains, with MIC values as low as 0.5 μM. asm.org These compounds demonstrated a limited capacity for resistance development compared to existing folic acid synthesis inhibitors. asm.org Other quinoline (B57606) and pyrrolo[3,2-f]quinazoline derivatives have also shown potent activity against this pathogen. nih.govzendy.ioresearchgate.net

Table 2: In Vitro Antibacterial Activity of Quinazoline Derivatives

| Compound Class | Target Organism | MIC Range | Reference |

|---|---|---|---|

| N2,N4-disubstituted quinazoline-2,4-diamines | A. baumannii | As low as 0.5 μM | asm.org |

| 4(3H)-Quinazolinones | MRSA | ≤0.5 μg/mL for some derivatives | acs.org |

| Pyrrolo[3,2-f]quinazoline Derivatives (OYYF-171, -172, -175) | A. baumannii | 0.5–32 μg/mL | nih.gov |

Antifungal Properties of Quinazoline Derivatives

Various quinazoline and quinazolinone derivatives have been synthesized and evaluated for their antifungal properties, showing activity against pathogenic fungi such as Candida albicans and Aspergillus niger. nih.govmdpi.comresearchgate.net For example, certain 4-(substituted aniline) quinazoline derivatives and other synthesized compounds have exhibited strong antifungal activity, sometimes comparable or superior to standard drugs like fluconazole (B54011) and griseofulvin. mdpi.com The introduction of halogen atoms like bromine or chlorine at specific positions on the quinazolinone ring has been reported to enhance antimicrobial activity. nih.gov

Table 3: Antifungal Activity of Selected Quinazolinone Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity Level (MIC) | Reference |

|---|---|---|---|

| Fused pyridazine-quinazolinone derivatives | A. niger or C. albicans | 32 μg/mL | nih.gov |

| Fused pyrolo-quinazolinone derivatives | C. albicans and A. niger | 32 or 64 μg/mL | nih.gov |

| Compound 4v [1-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-3-(2-nitrophenyl)urea] | C. albicans | 3.12 µg/mL | researchgate.net |

Antiviral Efficacy

The quinazoline scaffold has proven to be a valuable template for the development of agents against a variety of RNA and DNA viruses. nih.govresearchgate.net

Chikungunya virus (CHIKV) : Chikungunya is a mosquito-borne alphavirus for which no licensed vaccine or specific antiviral drug is currently available. nih.govmdpi.com A significant breakthrough in this area was the identification of a 2,4-diaminoquinazoline derivative, DCR 137 (6-fluoro-quinazoline-2,4-diamine), as a potent inhibitor of CHIKV replication in vitro. nih.govnih.gov This compound demonstrated greater protection against the virus-induced cytopathic effect than the reference drug ribavirin (B1680618) and was also effective against the related Ross River virus, suggesting potential as a pan-alphavirus inhibitor. nih.govnih.gov

Influenza Virus : With the constant threat of drug-resistant influenza virus strains, there is an urgent need for new antiviral agents. bohrium.com Several series of 2,4-disubstituted quinazoline derivatives have been designed and synthesized, showing potent activity against influenza A virus (IAV) with IC50 values in the low-micromolar range and acceptable cytotoxicity. bohrium.comnih.gov Some quinazoline urea (B33335) analogues have also shown potent inhibition of influenza A (H1N1, H3N2) and influenza B replication. researchgate.net These compounds often work by inhibiting the transcription and replication of viral RNA. bohrium.com

Table 4: Anti-Influenza Activity of Selected Quinazoline Derivatives

| Compound | Virus Strain | IC50 | Reference |

|---|---|---|---|

| 16e | Influenza A Virus (IAV) | 1.29 μM | bohrium.com |

| 16r | Influenza A Virus (IAV) | 3.43 μM | bohrium.com |

| 10a5 | Influenza A/WSN/33 (H1N1) | 3.70-4.19 μM | nih.gov |

| 17a | Influenza A/WSN/33 (H1N1) | 3.70-4.19 μM | nih.gov |

| 4k | Influenza A (H1N1, H3N2), Influenza B | 0.025 µM (EC50) | researchgate.net |

Antimalarial Activities

Malaria remains a major global health problem, exacerbated by the spread of drug-resistant Plasmodium parasites. nih.gov Quinazoline and quinazolinone derivatives have long been explored as a potential source of new antimalarial drugs, with some showing excellent activity. scialert.net The natural alkaloid febrifugine, which contains a quinazolinone moiety, has served as a basis for designing simpler, cost-effective, and potent synthetic analogues. nih.gov

Derivatives of 2,4-diaminoquinazoline have shown particular promise as antimalarial agents. These compounds are often inhibitors of the enzyme dihydrofolate reductase (DHFR), a key target in the folate metabolism pathway of the malaria parasite. researchgate.net Studies have evaluated various 6-substituted 2,4-diaminoquinazolines against both drug-susceptible and drug-resistant strains of Plasmodium falciparum and Plasmodium vivax. nih.gov Some of these derivatives were able to cure infections with chloroquine- and pyrimethamine-resistant P. falciparum strains in owl monkeys at very low doses. nih.gov In in vitro assays, certain 2,4-diaminoquinazoline compounds have demonstrated high potency, with IC50 values in the nanomolar range, sometimes exceeding the activity of the conventional antifolate drug pyrimethamine. researchgate.netuonbi.ac.ke

Table 5: Antimalarial Activity of Selected 2,4-Diaminoquinazoline Derivatives

| Compound | Target/Strain | IC50 | Notes | Reference |

|---|---|---|---|---|

| 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline | P. falciparum (multidrug-resistant isolate) | 9 nM | Potency greater than pyrimethamine. researchgate.net | researchgate.netuonbi.ac.ke |

Efficacy Against Plasmodium berghei in Murine Models

Murine models of malaria are fundamental in the early-stage evaluation of potential antimalarial compounds. While specific studies focusing exclusively on this compound against Plasmodium berghei are not extensively detailed in available literature, research on closely related 6-substituted 2,4-diaminoquinazoline analogs provides valuable insights. For instance, the derivative PAM 1392, identified as 2,4-diamino-6-(3,4-dichlorobenzylamino)quinazoline, has been evaluated as a chemotherapeutic agent against P. berghei nih.gov. Studies on other analogs have sometimes shown a discrepancy between their efficacy in murine models and primate models, highlighting the importance of cross-species evaluation nih.gov. The response of P. berghei to various 4-aminoquinolines, a related class of antimalarials, has also been a subject of comparative studies to understand drug efficacy researchgate.net.

Therapeutic Effects Against Drug-Susceptible and Drug-Resistant Plasmodium falciparum and Plasmodium vivax Strains in Primate Models

Primate models offer a closer physiological approximation to human malaria infections. Studies on 6-substituted 2,4-diaminoquinazolines have been conducted in rhesus monkeys infected with Plasmodium cynomolgi and in owl monkeys with P. falciparum and P. vivax.

One such study investigated the activity of CI-679, a 2,4-diamino-6-[(3,4-dichlorobenzyl)-nitrosoamino]-quinazoline, in rhesus monkeys. While the compound did not prevent the development of infections or cure established tissue schizonts, it demonstrated significant blood schizonticidal activity nih.gov. The efficacy was notably different between strains, with the dose required to cure infections of the Ro/PM strain being tenfold higher than that for the Ro strain nih.gov.

In owl monkeys, various 6-substituted 2,4-diaminoquinazolines were assessed for their ability to cure infections with chloroquine-resistant and pyrimethamine-resistant strains of P. falciparum, as well as strains of P. vivax. A number of these derivatives were found to be potent inhibitors of P. falciparum growth in vitro, with some compounds exhibiting 50% inhibitory concentrations (IC₅₀s) below 50 nM researchgate.net. The most potent of these, 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline, had an IC₅₀ of 9 nM researchgate.net. The activity of these compounds is believed to stem from their role as inhibitors of dihydrofolate reductase (DHFR) researchgate.net.

**Table 1: In Vitro Activity of Selected 2,4-Diaminoquinazoline Derivatives Against a Multidrug-Resistant Isolate of *P. falciparum***

| Compound | Substitution at Position 6 | IC₅₀ (nM) |

|---|---|---|

| 1 | -NHCH₂-(2,5-dimethoxy)C₆H₃ (with 5-Cl) | 9 |

| Derivative A | -S-C₆H₅ | 200 |

| Derivative B | -SO-C₆H₅ | >10,000 |

| Derivative C | -SO₂-C₆H₅ | 2,000 |

This table presents data for 6-substituted 2,4-diaminoquinazoline derivatives, not this compound itself, to illustrate the activity of this compound class. Data sourced from in vitro studies against P. falciparum researchgate.net.

Mechanisms of Resistance Emergence in Parasite Strains

A significant challenge in antimalarial therapy is the emergence of drug resistance. Preclinical studies in primate models have shown that parasites can develop resistance to 2,4-diaminoquinazoline derivatives. In infections treated with subcurative doses of CI-679, subsequent treatments often failed to cure the infection, even at doses that were previously effective nih.gov. This was attributed to the emergence of parasites resistant to the compound, a resistance that was found to be stable and could be transmitted through mosquitos nih.gov. This highlights a potential for the development of resistance to this class of compounds under suboptimal treatment conditions. The mechanisms of resistance to quinoline-based antimalarials are complex and can involve mutations in transporter proteins like the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) and P-glycoprotein homologue 1 (Pgh1), which are involved in drug efflux acs.orgdoaj.orgsemanticscholar.orgresearchgate.net.

Anticancer and Antiproliferative Research

The quinazoline scaffold is a key feature in several approved anticancer drugs, and as such, 2,4-diaminoquinazoline derivatives have been a subject of extensive oncological research.

In Vitro Activity Against Leukemia Cell Lines (e.g., L1210)

While specific data on the in vitro activity of this compound against L1210 murine leukemia cells is limited, the broader class of 2,4-diaminoquinazolines has been investigated for anticancer properties. These compounds are often explored for their potential to inhibit key enzymes involved in cell proliferation, such as dihydrofolate reductase, a target for other antifolate cancer drugs semanticscholar.org. The L1210 cell line is a standard model for in vitro screening of potential anticancer agents nih.gov.

Growth Inhibitory Effects on Human Cancer Cell Lines (e.g., SKOV-3, HeLa, U2-OS, A549, MCF-7, HCT116)

Various 2,4-diaminoquinazoline derivatives have demonstrated significant growth inhibitory effects across a panel of human cancer cell lines. In one study, a series of novel 2,4-diaminoquinazolines were evaluated against human ovarian cancer (SKOV-3), lung cancer (A549), and other cell lines nih.gov. Some of these compounds exhibited potent cytotoxic activity, with one derivative being more active than the conventional chemotherapeutic agent cisplatin (B142131) nih.gov.

Another study synthesized a series of 2-anilino-4-alkylaminoquinazoline derivatives and tested their antitumor activities against breast adenocarcinoma (MCF-7) and colon cancer (HCT-116) cell lines, among others semanticscholar.org. Certain compounds with specific substitutions on the phenyl ring showed the highest inhibitory effects semanticscholar.org.

Table 2: Growth Inhibitory Effects (IC₅₀) of Selected 2,4-Diaminoquinazoline Derivatives on Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound Derivative A (µg/mL) | Compound Derivative B (µg/mL) |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 9.1 | 10.2 |

| HCT-116 | Colon Cancer | 10.5 | 11.8 |

| A549 | Lung Cancer | <2.5 | Not Reported |

| SKOV-3 | Ovarian Cancer | <2.5 | Not Reported |

| HeLa | Cervical Cancer | Not Reported | Not Reported |

| U2-OS | Osteosarcoma | Not Reported | Not Reported |

This table compiles representative data for different 2,4-diaminoquinazoline derivatives from separate studies to illustrate the potential of this chemical class against various cancer cell lines. It does not represent data for this compound. Data is sourced from multiple studies semanticscholar.orgnih.gov.

Potential as Multitargeted Ligands in Oncology

The anticancer activity of quinazoline-based compounds is often attributed to their ability to interact with multiple cellular targets. They have been identified as inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), which is a key target in many cancer therapies semanticscholar.orgekb.eg. Additionally, their structural similarity to folic acid allows them to act as dihydrofolate reductase inhibitors, disrupting DNA synthesis and cell proliferation semanticscholar.org.

The parent compound, 2,4-diaminoquinazoline, has been identified as a selective inhibitor of lymphoid enhancer binding factor 1 (Lef1) and can suppress the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, including gastric cancer nih.gov. This inhibition leads to the suppression of cancer cell growth through the induction of apoptosis nih.gov. The ability to modulate multiple oncogenic pathways underscores the potential of the 2,4-diaminoquinazoline scaffold in developing novel, multitargeted anticancer agents researchgate.netmdpi.com.

Targeting EGFR-PI3K Pathways by Quinazolines

The quinazoline scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. mdpi.comekb.eg Hyperactivation of EGFR signaling is a critical factor in many cancers, promoting cell proliferation, angiogenesis, and inhibiting apoptosis through downstream pathways like the phosphatidylinositol-3 kinase (PI3K)-Akt pathway. nih.gov The 4-anilinoquinazoline (B1210976) scaffold, in particular, has been identified as a key pharmacophore that competes with ATP at the EGFR binding site. mdpi.com This has led to the development of FDA-approved drugs like Gefitinib and Erlotinib for non-small cell lung cancer (NSCLC). mdpi.com

Research has focused on modifying the quinazoline core to enhance potency and overcome resistance. For instance, a series of novel cinnamamide-quinazoline derivatives were synthesized to combat the T790M resistance mutation. nih.gov Another study created 3,4-dihydro-2H- orientjchem.orgnih.govoxazino [2,3-f]quinazoline derivatives that showed potent EGFR inhibitory activity, with one compound exhibiting strong anti-proliferative effects against H1975 cancer cells (IC50 = 25.69 nM) and a favorable safety profile against normal cell lines. mdpi.com

The linkage between EGFR and the PI3K pathway is well-established, with EGFR hyperactivation leading to pro-survival signals via PI3K-AKT. nih.gov Consequently, developing dual inhibitors is a promising strategy. Researchers have designed bivalent PI3K inhibitors based on a 4-methylquinazoline (B149083) scaffold. mdpi.com One such compound demonstrated key interactions with the PI3Kα target, including a hydrogen bond formed by the nitrogen atom at position 1 of the quinazoline ring. mdpi.com By hybridizing a quinazoline moiety with other pharmacophores, such as a vorinostat-like segment at the C-6 position, compounds with dual EGFR and histone deacetylase (HDAC) inhibitory activity have been developed, showing significant antiproliferative activity on A549 lung cancer cells. nih.gov These studies underscore the versatility of the quinazoline scaffold in targeting the critical EGFR-PI3K signaling axis in cancer. nih.govmdpi.com

Other Relevant Preclinical Biological Activities of Quinazoline Analogues

Anti-inflammatory and Immunomodulatory Effects

Quinazoline derivatives have demonstrated significant anti-inflammatory and immunomodulatory activities in various preclinical models. Their mechanisms of action often involve the modulation of key inflammatory pathways.

A library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a central component of many inflammatory responses. mdpi.com This screening identified 13 compounds with anti-inflammatory activity (IC50 < 50 µM), with the most potent among them predicted to be ligands for mitogen-activated protein kinases (MAPKs) such as JNK3, ERK2, and p38α. mdpi.com Further studies have confirmed that quinazolinone analogues can produce notable anti-inflammatory effects. For example, in a carrageenan-induced paw edema model, a series of 2,3-disubstituted quinazolinones showed 19.69–59.61% inhibition of edema. mdpi.com Structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups on the quinazolinone system can enhance anti-inflammatory effects. mdpi.com

Beyond general anti-inflammatory action, specific quinazoline analogues exhibit immunomodulatory properties. Certain 2,4-diaminoquinazoline derivatives have been identified as Toll-like receptor 7 and 8 (TLR7/8) agonists. google.comjmicrobiol.or.kr TLR7/8 agonists are of interest as vaccine adjuvants for their capacity to induce a Th1-type immune response and stimulate the production of cytokines like IL-12. google.com One study found that a 2,4-diaminoquinazoline compound, when administered intranasally with an inactivated influenza A vaccine in mice, significantly enhanced virus-specific IgG and IgA production, alleviated infection-mediated weight loss, and increased survival rates. jmicrobiol.or.kr

The anti-inflammatory properties of some quinazolines are also linked to their activity as histamine (B1213489) H4 receptor inverse agonists, which can inhibit the release of inflammatory mediators. nih.govgoogleapis.com

Table 1: Anti-inflammatory Activity of Selected Quinazoline Analogues

| Compound Type | Model System | Key Finding | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]quinazolines | LPS-induced NF-κB in THP-1Blue cells | 13 compounds showed activity (IC50 < 50 µM); potential MAPK targeting. | mdpi.com |

| 2,3-disubstituted quinazolinones | Carrageenan-induced paw edema | 19.69–59.61% edema inhibition. | mdpi.com |

| 2,4-diaminoquinazoline | Influenza A vaccine adjuvant in mice | Enhanced IgG/IgA production, increased survival rate. | jmicrobiol.or.kr |

Antioxidant Activity and Protection Against Oxidative Stress

Quinazoline derivatives are recognized for their potential as antioxidant agents, capable of protecting against cellular damage caused by reactive oxygen species (ROS). mdpi.comorientjchem.org Oxidative stress, resulting from an imbalance between free radical production and the body's ability to counteract them, is implicated in numerous diseases. mdpi.comgoogle.com

The antioxidant capacity of quinazolines has been evaluated using various assays. In one study, synthesized quinazolinone derivatives were tested for their ability to scavenge the stable free radical 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). orientjchem.org The results showed that several compounds were effective antioxidants, with a scavenging effect that increased with concentration, and some demonstrated activity comparable to the standard antioxidant, ascorbic acid. orientjchem.org Another study on 2-substituted quinazolin-4(3H)-ones found that derivatives with two hydroxyl groups in the ortho position on a phenyl ring exhibited not only potent radical scavenging activity (EC50 values as low as 7.2 μM) but also metal-chelating properties. nih.gov

The structural features of the quinazoline molecule play a crucial role in its antioxidant potential. The presence of hydroxyl groups on an aromatic substituent is often key to this activity. nih.gov Furthermore, linking the quinazolin-4(3H)-one scaffold with polyphenolic compounds via a thioacetohydrazone fragment has been shown to enhance antiradical activity, particularly in ortho-diphenolic derivatives. nih.gov A natural quinazoline derivative isolated from a marine sponge was found to induce apoptosis in breast cancer cells through the generation of oxidative stress, demonstrating that these compounds can modulate cellular ROS levels. nih.gov Pre-treatment with the antioxidant ascorbic acid attenuated this effect, confirming the role of oxidative stress in the compound's mechanism. nih.gov

Table 2: Antioxidant Activity of Representative Quinazoline Derivatives

| Compound Series | Assay | Key Finding | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one derivatives | DPPH radical scavenging | Activity comparable to ascorbic acid; effect increased with concentration. | orientjchem.org |

| 2-substituted quinazolin-4(3H)-ones | DPPH, TEACCUPRAC | Dihydroxy-substituted compounds showed high activity (EC50 ~7.2-7.5 μM) and metal-chelating ability. | nih.gov |

| Polyphenolic derivatives of quinazolin-4(3H)-one | Antiradical assays | Linkage with polyphenols, especially ortho-diphenolic groups, enhanced activity. | nih.gov |

Anti-tubercular Activity Targeting Mycobacterium tuberculosis DHFR

The quinazoline scaffold is a promising framework for the development of novel agents against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. mdpi.comijprajournal.com Several synthesized quinazoline derivatives have exhibited significant antimycobacterial activity against various strains, including drug-resistant ones. mdpi.comnih.gov

One of the key targets for antitubercular drugs is dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway. mdpi.com The 2,4-diaminoquinazoline structure is a well-known class of DHFR inhibitors. sigmaaldrich.comacs.org Research has explored various substitutions on this core structure to enhance potency and selectivity. Lipophilic 2,4-diamino-6-substituted quinazolines were designed and evaluated as inhibitors of DHFR from different species, including human, Toxoplasma gondii, and Pneumocystis carinii. sigmaaldrich.com

Recent studies have continued to explore this scaffold. A series of 2,3-dihydroquinazolin-4(1H)-one analogues were evaluated against the H37Rv and multi-drug resistant (MDR) strains of Mtb. mdpi.com The most active compounds against the susceptible strain featured di-substituted aryl moieties with electron-withdrawing halogens at the 2-position, showing a minimum inhibitory concentration (MIC) of 2 µg/mL. mdpi.com Another study reported that a series of [2-phenyl-3-[(E)-(1- phenylethylidene)amino]quinazolin-4(3H)-one] derivatives showed comparable activity to standard antitubercular drugs. ijprajournal.com Furthermore, 4-(S-Butylthio)quinazoline was found to be even more active than the frontline drug isoniazid (B1672263) against atypical mycobacterial strains. nih.gov These findings highlight the potential of quinazoline derivatives as a source of new antitubercular agents, particularly those designed to inhibit the crucial Mtb DHFR enzyme.

Table 3: Anti-tubercular Activity of Selected Quinazoline Analogues

| Compound Structure | Mtb Strain(s) | Target/Activity | Reference |

|---|---|---|---|

| 2,3-dihydroquinazolin-4(1H)-one analogues | H37Rv and MDR | MIC of 2 µg/mL against H37Rv for most active compounds. | mdpi.com |

| 4-(S-Butylthio)quinazoline | Atypical mycobacteria | More active than isoniazid. | nih.gov |

| 2,4-diamino-6-substituted quinazolines | General | Designed as DHFR inhibitors. | sigmaaldrich.com |

Modulation of Histamine H4 Receptor Activity

Quinazoline derivatives have been identified as potent modulators of the histamine H4 receptor (H4R), a target implicated in inflammatory and immune responses. nih.govgoogleapis.com The H4 receptor is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells, and its activation is involved in mediating inflammatory processes and allergic responses. googleapis.com Therefore, compounds that can modulate H4R activity are of significant therapeutic interest for treating inflammatory disorders.

Research has led to the development of quinazoline-based H4R ligands with high affinity. One study focused on optimizing a class of quinazoline-containing compounds, leading to the synthesis of a sulfonamide-substituted analogue with improved physicochemical properties and high H4R affinity. nih.gov Pharmacological characterization revealed that these sulfonamide analogues act as inverse agonists at the human H4R. nih.gov An inverse agonist is a compound that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist.

The therapeutic potential of these H4R-modulating quinazolines has been demonstrated in preclinical models. The potent inverse agonist 2-(6-chloro-2-(4-methylpiperazin-1-yl)quinazoline-4-amino)-N-phenylethanesulfonamide (pKi = 8.31) was evaluated in an animal model of acute inflammation, where it exhibited significant anti-inflammatory activity. nih.gov This suggests that by inhibiting H4R activity, these quinazoline derivatives can control the release of inflammatory mediators and inhibit leukocyte recruitment, providing a basis for their use in treating H4-mediated conditions such as allergic disorders and pruritus. googleapis.com

Mechanistic Insights into Biological Activity

Molecular Target Identification and Validation

The biological activity of 2,4-Diamino-6-azidoquinazoline and related compounds is attributed to their ability to interact with several key molecular targets. These interactions are pivotal in mediating the compound's cellular effects.

Dihydrofolate Reductase as a Primary Target

This compound has been identified as a potent inhibitor of Dihydrofolate Reductase (DHFR), an essential enzyme in the synthesis of nucleic acid precursors. nih.gov Structural studies of this compound hydrochloride have shown that the azido (B1232118) substituent is nearly linear and coplanar with the heterocyclic ring. nih.gov This specific conformation is significant for its inhibitory activity.

Research indicates that the 6-azido derivative is a substantially more effective inhibitor of Escherichia coli DHFR than its analogue lacking the azido group, with at least a 100-fold increase in inhibitory potency based on I50 values. nih.gov Molecular modeling suggests that the quinazoline (B50416) moiety can be superimposed on the pteridine (B1203161) ring of methotrexate (B535133) within the DHFR active site, allowing the azido group to fit within the enzyme and establish van der Waals contacts. nih.gov The broader class of diaminoquinazolines are known inhibitors of DHFR. wikipedia.org

Table 1: Inhibitory Activity of this compound against E. coli Dihydrofolate Reductase

| Compound | Target Enzyme | Relative Inhibitory Potency |

| This compound | E. coli DHFR | At least 100-fold greater than the non-azido analogue nih.gov |

| Analogue without azido group | E. coli DHFR | Baseline |

GTP Cyclohydrolase I Inhibition and Tetrahydrobiopterin (B1682763) Synthesis Pathways

While direct studies on this compound's effect on GTP Cyclohydrolase I (GTPCH) are not prominently available, the structurally related compound 2,4-diamino-6-hydroxypyrimidine (B22253) (DAHP) is a well-characterized inhibitor of this enzyme. nih.govresearchgate.netsemanticscholar.org GTPCH is the rate-limiting enzyme in the synthesis of tetrahydrobiopterin (BH4), an essential cofactor for nitric oxide synthases and aromatic amino acid hydroxylases. semanticscholar.orgpatsnap.com

DAHP inhibits GTPCH through a dual mechanism. At lower concentrations, it requires the presence of the GTPCH feedback regulatory protein (GFRP) to exert its potent inhibitory effect, mimicking the natural feedback inhibition by BH4. nih.govresearchgate.net At higher concentrations, DAHP can directly compete with the substrate GTP. nih.gov This suggests that the inhibitory potency of such compounds can vary depending on the cellular levels of GFRP. semanticscholar.org

Role in Modulating Inducible Nitric Oxide Synthase (iNOS) Expression

The expression and activity of inducible nitric oxide synthase (iNOS) are closely linked to the availability of its cofactor, tetrahydrobiopterin (BH4). nih.gov By inhibiting GTP Cyclohydrolase I, the rate-limiting enzyme in BH4 synthesis, compounds like 2,4-diamino-6-hydroxypyrimidine can indirectly modulate iNOS activity. nih.govscbt.com A reduction in BH4 levels leads to decreased production of nitric oxide (NO) by iNOS. patsnap.com

Overexpression or dysregulation of iNOS is implicated in a variety of inflammatory and pathological conditions. nih.govnih.gov Therefore, inhibitors that target the BH4 synthesis pathway can serve as modulators of iNOS-mediated cellular responses. unich.itmdpi.com While direct evidence for this compound is lacking, the established mechanism for related compounds suggests a potential role in modulating iNOS activity through the GTPCH-BH4 axis.

Interaction with Epidermal Growth Factor Receptor (EGFR)

The quinazoline scaffold is a core feature of many potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overexpressed in tumors. semanticscholar.orgnih.govmdpi.com Specifically, 4-anilinoquinazolines have been identified as a class of compounds that act as potent and selective inhibitors of EGFR. nih.gov These molecules typically compete with ATP for binding to the kinase domain of the receptor. nih.govbiorxiv.org

While direct studies on the 6-azido variant are not specified in the provided results, the broader class of 2,4-diaminoquinazolines has been investigated for antitumor activity through mechanisms that may include EGFR inhibition. semanticscholar.orgresearchgate.net The design of novel EGFR inhibitors often incorporates the 4-anilinoquinazoline (B1210976) structure, with various substitutions on the quinazoline ring to enhance binding affinity and selectivity. mdpi.comfrontiersin.org

Targeting Casein Kinase 1 Epsilon (CK1ε) and Oncogenic Signaling Pathways

Casein Kinase 1 Epsilon (CK1ε) is a serine/threonine kinase involved in crucial cellular processes, including circadian rhythms and oncogenic signaling pathways like the Wnt pathway. researchgate.netnih.govimrpress.com Inhibition of CK1ε has been identified as a potential therapeutic strategy in cancer. nih.govimrpress.com

Although no direct interaction between this compound and CK1ε is documented in the search results, the landscape of kinase inhibitors is vast. Specific inhibitors of CK1ε, such as IC261 and PF-4800567, have been developed and studied for their effects on cell division and circadian clock regulation. researchgate.netnih.gov These inhibitors can induce cancer-cell-selective growth arrest, highlighting the potential of targeting CK1ε in oncology. nih.gov The development of selective CK1ε inhibitors remains an active area of research. imrpress.comscbt.com

Binding to Matrix Metalloproteinases (MMPs)

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix. wikipedia.orgmdpi.com Their activity is implicated in various pathological processes, including tumor invasion and metastasis. mdpi.comnih.gov Consequently, MMPs are considered important therapeutic targets. wikipedia.orgnih.gov

There is no specific information in the provided search results to indicate that this compound binds to MMPs. The development of MMP inhibitors has explored various chemical scaffolds, with a focus on achieving selectivity for specific MMP subtypes to minimize side effects. wikipedia.orgscbt.com These inhibitors often work by chelating the zinc ion in the active site of the enzyme. mdpi.comscbt.com

Modulation of Histamine (B1213489) Receptors (H1R, H4R)

There is currently no scientific literature available that specifically investigates the modulatory effects of this compound on histamine H1 and H4 receptors (H1R and H4R). Histamine receptors are crucial in mediating allergic and inflammatory responses. H1R antagonists are commonly used to treat allergic conditions, while the H4R is a newer target for inflammatory and immune disorders. Future research may explore the potential interaction of this compound with these receptors to determine any potential therapeutic applications in allergy or inflammation.

Inhibition of Ku70/80-DNA Binding

No research data is currently available to suggest that this compound inhibits the binding of the Ku70/80 heterodimer to DNA. The Ku70/80 complex is a critical component of the non-homologous end-joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks. Inhibition of this pathway is a strategy in cancer therapy to enhance the efficacy of DNA-damaging agents. The potential of this compound as a Ku70/80 inhibitor remains an uninvestigated area of research.

Binding Mode Analysis

Structural studies of this compound have provided insights into its interaction with enzyme active sites, particularly as an inhibitor of Escherichia coli dihydrofolate reductase.

Van der Waals Contacts in Enzyme-Ligand Interactions

In the complex with dihydrofolate reductase, the quinazoline moiety of this compound can be superimposed on the pteridine ring of methotrexate. This positioning allows the azido group to adopt two possible orientations where it can establish van der Waals contacts with the enzyme, contributing to the stability of the enzyme-ligand complex. nih.gov

Hydrogen Bonding Patterns in Active Site Binding

The crystal structure of this compound hydrochloride reveals extensive hydrogen bonding. The heterocycle is protonated at the N(1) position, which facilitates these interactions. nih.gov When bound to dihydrofolate reductase, the 2,4-diamino groups are positioned to form key hydrogen bonds within the active site, a common feature for inhibitors of this enzyme.

Conformational Fitting to Enzyme Pockets

The azido substituent of this compound is nearly linear and coplanar with the quinazoline ring. nih.gov Ab initio molecular orbital calculations have suggested that a specific conformation, defined by the torsion angle φ = C(5)-C(6)-N(61)-N(62) of approximately -163.8 degrees, is energetically favorable. nih.gov This low-energy conformation allows the molecule to fit effectively into the enzyme's active site pocket. nih.gov

Cellular Pathway Modulation

While direct studies on the cellular pathway modulation by this compound are limited, research on the related compound, 2,4-diamino-quinazoline (2,4-DAQ), provides some insights into the potential activities of this class of molecules.

Cell Cycle Arrest and Apoptosis Induction

The principal biochemical action of this compound is its function as a folic acid antagonist through the potent inhibition of the enzyme dihydrofolate reductase (DHFR) nih.gov. DHFR is a crucial enzyme in the folate pathway, responsible for converting dihydrofolate into tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA.

By inhibiting DHFR, this compound disrupts the synthesis of DNA, which directly impedes cellular proliferation. This disruption is a well-established mechanism that typically leads to cell cycle arrest, as the cell's checkpoints detect the inability to complete DNA replication, and subsequently induces apoptosis (programmed cell death). While the foundational mechanism of DHFR inhibition by this compound is established, specific studies detailing the precise phases of cell cycle arrest or the explicit apoptotic pathways triggered in human cell lines remain to be fully elucidated.

A related compound, the parent 2,4-diaminoquinazoline (2,4-DAQ), has been shown to suppress gastric cancer cell growth by inducing the apoptotic pathway through the inhibition of Wnt/β-catenin signaling nih.gov. This suggests that compounds within this chemical class possess pro-apoptotic capabilities, though the specific signaling route for the 6-azido derivative may differ and is predicated on its primary antifolate activity.

Inhibition of Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6)

Currently, there is a lack of specific scientific literature directly investigating and confirming the ability of this compound to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), or Interleukin-6 (IL-6).

Modulation of Immune Responses

The role of this compound in modulating broader immune responses has not been specifically detailed in available research. However, it is noteworthy that other derivatives of the 2,4-diaminoquinazoline scaffold have been explored for their immunomodulatory potential. For instance, a specific 2,4-diaminoquinazoline-based compound has been identified as a Toll-like receptor 7 and 8 (TLR7/8) agonist, which acts as a vaccine adjuvant by inducing pro-inflammatory cytokines and enhancing immune responses jmicrobiol.or.krresearchgate.net. This indicates that while some derivatives can stimulate the immune system, the specific immunomodulatory profile of the 6-azido variant—whether stimulatory or inhibitory—is not yet characterized.

Interference with Phosphorylation Pathways (e.g., Akt, ERK1/2, NF-κB)

Direct evidence from scientific studies specifically detailing the interference of this compound with key phosphorylation pathways such as Akt, ERK1/2, or NF-κB is not available in the current body of literature. The primary established mechanism is the inhibition of dihydrofolate reductase, and any effects on these signaling cascades would be considered downstream or secondary effects that have not yet been experimentally verified for this specific compound.

Impact on Angiogenesis and Collagen Synthesis

There is no specific information available in the scientific literature regarding the impact of this compound on the processes of angiogenesis (the formation of new blood vessels) or collagen synthesis.

DNA Repair Pathway Inhibition (e.g., NHEJ)

The primary mechanism of this compound as a dihydrofolate reductase (DHFR) inhibitor directly impacts DNA synthesis rather than DNA repair nih.gov. By depleting the cellular pool of thymidine (B127349) and purines, it prevents the creation of new DNA strands. While this leads to replication stress and can cause DNA damage, there is no direct evidence to suggest that the compound itself inhibits specific DNA repair pathways like Non-Homologous End Joining (NHEJ). The cytotoxic effects are primarily attributed to the interruption of the DNA synthesis process, which can ultimately trigger cell death.

Structure Activity Relationship Sar Studies

General Principles of Quinazoline (B50416) SAR in Medicinal Chemistry

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. researchgate.net SAR studies have revealed that the biological activities of quinazoline derivatives are highly dependent on the nature and position of substituents on the fused ring system.

Substitutions at the 2, 4, and 6-positions of the quinazoline ring are particularly crucial for modulating the pharmacological properties of these compounds. nih.gov The 2,4-diamino substitution pattern is a well-established pharmacophore for DHFR inhibition, mimicking the binding of the natural substrate, folic acid.

Influence of the Azido (B1232118) Group on DHFR Inhibition

The introduction of an azido (-N3) group at the 6-position of the 2,4-diaminoquinazoline scaffold has a profound impact on its DHFR inhibitory activity. Research has shown that 2,4-diamino-6-azidoquinazoline is a significantly more potent inhibitor of Escherichia coli DHFR than its non-azido counterpart. This enhancement in inhibitory activity is estimated to be at least 100-fold.

The azido group is nearly linear and coplanar with the quinazoline ring system. This specific orientation allows it to make favorable van der Waals contacts within the active site of the DHFR enzyme. Molecular modeling studies suggest that specific conformations of the azido group are energetically favorable for fitting into the enzyme's binding pocket.

Effects of Substituent Position and Nature on Biological Activities

The biological activity of quinazoline derivatives can be finely tuned by altering the position and chemical nature of the substituents on the heterocyclic ring.

Impact of Substitution at Quinazoline Ring Positions (e.g., 2, 3, 4, 6, 7, 8)

The positions of substituents on the quinazoline ring play a critical role in determining the biological activity and potency of the compounds.

| Ring Position | General Impact of Substitution |

| 2 | Substituents at this position significantly influence the binding affinity to target enzymes. For DHFR inhibitors, an amino group is often favored. The nature of the substituent here can also affect selectivity. |

| 3 | Substitution at the 3-position can modulate activity, with different groups leading to varied pharmacological effects. |

| 4 | The presence of an amino group at the 4-position is a common feature in many biologically active quinazolines, including DHFR inhibitors and EGFR kinase inhibitors. nih.gov |

| 6 | The 6-position is a key site for modification to enhance potency and selectivity. The introduction of groups like the azido moiety demonstrates a significant impact on DHFR inhibition. |

| 7 | Substitutions at the 7-position are often explored to improve solubility and pharmacokinetic properties. |

| 8 | The 8-position is another site where modifications can influence biological activity, though it is often less explored than the 6- and 7-positions. |

Role of Halogen, Amine, and Other Moieties

The introduction of specific chemical moieties, such as halogens and amines, at various positions on the quinazoline ring can significantly influence the biological activity.

Halogens: The incorporation of halogen atoms, such as chlorine or fluorine, can enhance the binding affinity of the compound to its target protein through halogen bonding and hydrophobic interactions. mdpi.com The position of the halogen is critical; for example, in some series, a chloro group at the 6-position has been shown to be beneficial for activity.

Amines: The 2,4-diamino substitution pattern is a classic feature of many DHFR inhibitors. The primary amino groups can form crucial hydrogen bonds within the active site of the enzyme, mimicking the interactions of the natural substrate.

Other Moieties: The introduction of other functional groups, such as small alkyl or alkoxy groups, can also modulate the activity by altering the steric and electronic properties of the molecule.

Hydrophobic and Electron-Withdrawing Group Contributions

The hydrophobic and electronic character of the substituents on the quinazoline ring are key determinants of their biological activity.

Hydrophobic Groups: Small, hydrophobic substituents can enhance binding to the target protein by interacting with hydrophobic pockets in the active site. mdpi.com This can lead to an increase in potency.

Electron-Withdrawing Groups (EWGs): The presence of EWGs can influence the electronic distribution within the quinazoline ring system, which can in turn affect its interaction with the target enzyme. In some cases, EWGs have been shown to enhance the inhibitory activity of quinazoline derivatives. mdpi.com The azido group, being electron-withdrawing, likely contributes to the potent DHFR inhibitory activity of this compound through this electronic effect, in addition to its steric contributions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. For quinazoline derivatives, QSAR studies have been employed to identify key structural features that govern their inhibitory potency against various targets, including DHFR.

In the context of DHFR inhibitors, QSAR models have highlighted the importance of electronic and steric properties of the substituents. Descriptors such as molecular electrostatic potential, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies are often used to quantify the electronic characteristics of the molecules. nih.gov These studies have shown that the electrophilicity of the quinazoline scaffold, influenced by its substituents, can be crucial for its interaction with the electron-rich regions of the DHFR active site. nih.gov

While no specific QSAR models for this compound were found, the general principles derived from QSAR studies on other 2,4-diaminoquinazoline and related DHFR inhibitors can be applied. These models consistently emphasize the importance of the 2,4-diamino pattern for hydrogen bonding and the role of substituents at the 6-position in modulating potency through steric and electronic effects. The development of a specific QSAR model for a series of 6-substituted-2,4-diaminoquinazolines, including the 6-azido analog, would be a valuable tool for designing even more potent DHFR inhibitors.

Statistical Methods Applied to Activity Prediction (e.g., PCA, MLR, ANN)

Quantitative Structure-Activity Relationship (QSAR) studies employ various statistical methods to build mathematical models that predict the biological activity of compounds based on their structural properties. frontiersin.org These models are essential for facilitating drug discovery research by allowing for the in silico screening and design of novel, effective compounds. nih.govresearchgate.net

Principal Component Analysis (PCA): PCA is a multivariate statistical technique used to simplify complex datasets. In QSAR, it reduces a large number of inter-correlated molecular descriptors into a smaller set of uncorrelated variables known as principal components. nih.gov This method is valuable for exploring datasets, identifying outliers, and selecting variables for further analysis, as has been applied in studies of various quinazoline derivatives. nih.govnih.gov

Multiple Linear Regression (MLR): MLR is a widely used statistical method to establish a linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity). researchgate.net Different QSAR models, including those based on MLR, have been successfully used to correlate structural features with the anticancer activity of quinazoline derivatives. nih.gov

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of biological neural networks. nih.govnih.gov They are particularly adept at modeling complex and non-linear relationships that may exist between a compound's structure and its biological activity. researchgate.net ANNs consist of interconnected processors ("neurons") and are trained using existing data to predict outcomes for new compounds, making them a powerful tool when conventional modeling techniques are insufficient. nih.gov

| Statistical Method | Primary Function in QSAR | Application to Quinazoline Derivatives |

|---|---|---|

| Principal Component Analysis (PCA) | Reduces the dimensionality of descriptor datasets to simplify analysis and model building. nih.gov | Used in principal component regression analysis to model the cytotoxic activity of quinazoline compounds. nih.gov |

| Multiple Linear Regression (MLR) | Creates a linear mathematical equation to predict biological activity from molecular descriptors. researchgate.net | Applied to establish relationships between descriptors and the anti-breast cancer activity of quinazolines. nih.gov |

| Artificial Neural Network (ANN) | Models complex, non-linear structure-activity relationships. nih.gov | Used for predictive modeling of complex chemical systems, applicable to forecasting quinazoline bioactivity. nih.govresearchgate.net |

Descriptor Analysis for Biological Activity Correlation

Molecular descriptors are numerical values that encode different structural and physicochemical properties of a molecule. In QSAR studies, these descriptors are correlated with biological activity to understand which molecular features are crucial for a desired effect. For quinazoline derivatives, a wide range of descriptors have been shown to be significant in predicting their biological activities, such as anticancer and anti-neuroepithelioma actions. nih.govsdiarticle3.com

Key descriptors identified in studies of quinazoline analogues include:

Constitutional and Functional Descriptors: These relate to the basic molecular composition and the presence of specific functional groups. nih.gov

Electronic Descriptors: Properties such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO), as well as charge descriptors, are critical for understanding a molecule's reactivity and interaction potential. nih.govsdiarticle3.com

Physicochemical Descriptors: Parameters like the logarithm of the partition coefficient (Log P), Polar Surface Area (PSA), and molecular weight have been linked to the anticancer activity of quinazoline derivatives. sdiarticle3.com

Topological and Autocorrelation Descriptors: 2D autocorrelation descriptors, which describe the distribution of properties across the molecular structure, have also been identified as significant parameters for predicting the anticancer activity of this class of compounds. nih.gov

One study on quinazoline analogues found that while some descriptors contributed positively to bioactivity, others like Log P, ELUMO, and the charge on the N1 nitrogen atom contributed negatively, suggesting that a decrease in these values could lead to an increase in biological activity. sdiarticle3.com

| Descriptor Category | Specific Examples | Relevance to Quinazoline Activity |

|---|---|---|

| Constitutional | Molecular Weight | Implicated in the anti-human neuroepithelioma activity of quinazoline derivatives. sdiarticle3.com |

| Electronic | EHOMO, ELUMO, Charge Descriptors | Considered significant parameters for predicting anticancer activity. nih.govsdiarticle3.com |

| Physicochemical | Log P, Polar Surface Area (PSA) | Correlated with the anti-neuroepithelioma activity of quinazoline analogues. sdiarticle3.com |

| Topological | 2D Autocorrelation | Identified as a significant parameter in predicting the anticancer activity of quinazolines. nih.gov |

Activity Cliff Analysis in Related Compound Series

An activity cliff is defined as a pair of structurally analogous compounds that exhibit a large and unexpected difference in potency against a specific biological target. rsc.orgcsmres.co.uk The analysis of activity cliffs is of great importance in medicinal chemistry as it helps to identify minor structural modifications that can lead to dramatic changes in biological activity, thereby providing critical insights into the SAR of a compound series. csmres.co.ukchemrxiv.org

A prominent example of an activity cliff can be observed in the 2,4-diaminoquinazoline series. The compound this compound demonstrates a profound increase in inhibitory activity compared to its direct analogue that lacks the 6-azido substituent. Specifically, the 6-azido compound is at least 100-fold more effective as an inhibitor of Escherichia coli dihydrofolate reductase. nih.gov This significant jump in potency resulting from the introduction of a single, small functional group (-N3) at the C-6 position of the quinazoline ring perfectly illustrates the concept of an activity cliff and underscores the critical role of this substituent in the compound's mechanism of action. nih.gov

| Compound | Structural Difference | Relative Inhibitory Potency (DHFR) | Reference |

|---|---|---|---|

| 2,4-Diaminoquinazoline | Lacks substituent at C-6 position | Baseline (1x) | nih.gov |

| This compound | Contains an azido (-N3) group at C-6 | ~100-fold greater than the non-azido analogue | nih.gov |

Computational Chemistry and Molecular Modeling Applications

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the physical movements of atoms and molecules over time, providing a dynamic view of the ligand-target complex. For quinazoline (B50416) derivatives, MD simulations are routinely employed to assess the stability of the docked pose within the active site of a target protein, such as Epidermal Growth Factor Receptor (EGFR) or DHFR. nih.gov

The simulation begins with the docked complex, which is then solvated in a periodic box of water molecules to mimic physiological conditions. nih.govnih.gov The system undergoes energy minimization to remove unfavorable contacts, followed by equilibration steps under constant temperature and pressure (NVT and NPT ensembles). nih.gov Finally, a production run, often extending for nanoseconds, is performed to generate a trajectory of the complex's behavior. nih.gov

Key analyses performed on the MD trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible regions of the protein. Significant fluctuations in active site residues can provide insights into the induced-fit mechanisms upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and specific amino acid residues throughout the simulation is a strong indicator of a stable and specific interaction.

In studies of related quinazoline inhibitors, MD simulations have confirmed the stability of their binding modes, showing minimal fluctuations in RMSD and the maintenance of crucial hydrogen bonds over simulation times of 100 to 200 nanoseconds. frontiersin.org

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy of the system's particles. |

| Solvent Model | TIP3P Water | Explicitly models the aqueous cellular environment. nih.gov |

| Simulation Time | 100-200 ns | Ensures adequate sampling of conformational space. frontiersin.org |

| Time Step | 2 fs | The interval between successive calculations in the simulation. nih.gov |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. nih.gov |

Molecular Docking Studies for Binding Mode and Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. biointerfaceresearch.com This method is instrumental in predicting the binding mode and estimating the binding affinity, often expressed as a docking score in kcal/mol. For quinazoline-based inhibitors, docking studies have been crucial in understanding their interactions with the ATP-binding site of kinases like EGFR or the active site of enzymes such as DHFR. nih.govnih.gov

The process involves preparing the 3D structures of both the ligand and the protein target. The ligand's energy is minimized, and for the protein, water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. nih.gov A docking grid is then defined around the active site, and a search algorithm explores various ligand conformations and orientations within this space, scoring each pose based on a defined scoring function. The pose with the most favorable score is considered the most probable binding mode. nih.gov

A critical application of molecular docking is mapping how a ligand fits within the enzyme's active site. For 2,4-Diamino-6-azidoquinazoline, its inhibitory action against Escherichia coli dihydrofolate reductase (DHFR) has been computationally explored. nih.gov Dihydrofolate reductase is a well-established therapeutic target responsible for reducing dihydrofolate to tetrahydrofolate, a crucial step in nucleotide synthesis. ebi.ac.uk

Computational studies have involved superimposing the quinazoline moiety of the compound upon the pteridine (B1203161) ring of methotrexate (B535133), a known DHFR inhibitor, within the E. coli DHFR active site. nih.gov This mapping revealed potential orientations where the azido (B1232118) group at the 6-position can fit snugly into the enzyme's active site, forming favorable van der Waals contacts. nih.gov Such analyses are vital for understanding structure-activity relationships (SAR), explaining why the 6-azido derivative is over 100 times more potent than its analogue lacking the azido group. nih.gov The active site of DHFR contains a network of residues that are critical for binding and catalysis, and the precise fit of an inhibitor within this site determines its efficacy. ebi.ac.uknih.gov

| Target Enzyme | Interacting Residues | Type of Interaction | Reference Compound |

|---|---|---|---|

| E. coli DHFR | Active Site Pocket | van der Waals Contacts | This compound nih.gov |

| EGFR-TK | (Specific amino acids) | Hydrogen Bonds, Hydrophobic | Quinazoline-2,4,6-triamine Derivatives nih.gov |

| hDHFR | Arg70 | Hydrogen Bonds | Dibenz[b,f]azepine Antifolates researchgate.net |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design strategy. A pharmacophore represents the essential 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity.

This model can then be used as a 3D query to screen large compound databases in a process called virtual screening, efficiently identifying novel molecules that possess the required features and are likely to be active. nih.govfrontiersin.org For the broader class of quinazoline derivatives, 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore models have been developed and validated. frontiersin.orgnih.gov These models, once validated, serve as effective filters in a virtual screening workflow to sift through databases and prioritize hits for further investigation, such as molecular docking and MD simulations. nih.govnih.gov

| Feature | Abbreviation | Description |

|---|---|---|

| Hydrogen Bond Acceptor | HBA | An atom or group that can accept a hydrogen bond. |

| Hydrogen Bond Donor | HBD | A group that can donate a hydrogen atom to a hydrogen bond. |

| Hydrophobic Group | HY | A nonpolar group that interacts favorably with other nonpolar groups. |

| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. |

| Positive Ionizable | PI | A group that is likely to be positively charged at physiological pH. |

| Negative Ionizable | NI | A group that is likely to be negatively charged at physiological pH. |

Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

While molecular docking provides a rapid estimate of binding affinity, more rigorous methods are often needed for accurate prediction. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point techniques for calculating the binding free energy of a ligand to a protein. nih.govfrontiersin.org

These methods calculate the free energy by combining the molecular mechanics (MM) energy of the complex with a continuum solvation model. nih.gov The calculation is typically performed on a series of snapshots extracted from an MD simulation trajectory. frontiersin.orgyoutube.com The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states.

The total binding free energy is decomposed into several components:

ΔE_MM: The molecular mechanics energy in the gas phase, which includes internal energy (ΔE_internal), van der Waals interactions (ΔE_vdW), and electrostatic interactions (ΔE_elec). frontiersin.org

ΔG_solv: The solvation free energy, which is further divided into a polar (ΔG_polar) and a nonpolar (ΔG_nonpolar) component. frontiersin.org The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is often estimated from the solvent-accessible surface area (SASA). nih.govfrontiersin.org

MM/GBSA and MM/PBSA offer a balance between computational cost and accuracy, making them valuable tools for re-scoring docking poses and ranking potential inhibitors. nih.govfrontiersin.org

| Energy Component | Contribution to Binding |

|---|---|

| Van der Waals Energy (ΔE_vdW) | Favorable shape complementarity and hydrophobic interactions. |

| Electrostatic Energy (ΔE_elec) | Favorable charge-charge interactions and hydrogen bonds. |

| Polar Solvation Energy (ΔG_polar) | Generally unfavorable; represents the energy cost of desolvating polar groups. |

| Nonpolar Solvation Energy (ΔG_SASA) | Favorable; related to the hydrophobic effect. |

| Total Binding Free Energy (ΔG_bind) | Overall binding affinity (more negative is better). |

Machine Learning Approaches in SAR and Drug Discovery

The application of machine learning (ML) in conjunction with Quantitative Structure-Activity Relationship (QSAR) studies is a rapidly evolving field that holds significant promise for accelerating the discovery and optimization of novel drug candidates. While specific ML-driven SAR studies on this compound are not extensively documented in publicly available literature, the broader class of quinazoline and 2,4-diaminoquinazoline derivatives has been the subject of numerous computational modeling efforts. These studies provide a robust framework for understanding how machine learning can be leveraged to predict the biological activity and refine the molecular architecture of related compounds, including this compound.

Machine learning algorithms are adept at identifying complex, non-linear relationships between molecular features (descriptors) and a compound's biological activity. nih.govjmpas.com This capability is particularly valuable in drug discovery for predicting the efficacy of novel compounds, thereby prioritizing synthetic efforts and reducing the time and cost associated with preclinical research. nih.gov

Research on quinazoline derivatives has successfully employed various machine learning and QSAR techniques to build predictive models for different therapeutic targets. For instance, 2D-QSAR and 3D-QSAR models have been developed for quinazoline analogues targeting the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. frontiersin.orgnih.gov These models utilize molecular descriptors to correlate the structural features of the compounds with their inhibitory activity.

A study on 2,4-diaminoquinazoline derivatives for the potential treatment of Spinal Muscular Atrophy utilized multiple linear regression to generate robust QSAR models. nih.gov These models were capable of predicting the survival motor neuron-2 promoter activity of new candidate compounds. nih.gov Similarly, for the development of antimalarial agents, 3D-QSAR models using a k-nearest neighbor molecular field analysis (kNNMF) approach have been successfully applied to 4-substituted quinazoline derivatives. researchgate.net These models highlighted the significance of electrostatic and steric field descriptors in determining the antimalarial activity. researchgate.net

The general workflow for applying machine learning to the SAR of a compound like this compound would involve:

Data Collection: Assembling a dataset of structurally related quinazoline derivatives with experimentally determined biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields).

Model Training and Validation: Splitting the dataset into training and test sets. A variety of machine learning algorithms, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), Random Forest (RF), or neural networks, can then be trained on the training set to learn the structure-activity relationships. The predictive power of the resulting model is then validated using the unseen test set. nih.gov